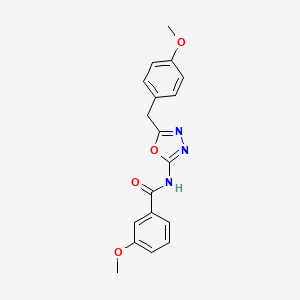![molecular formula C13H18N4O2S B2678210 1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole CAS No. 2034551-43-2](/img/structure/B2678210.png)
1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Catalysis
Research on pyrazole derivatives often focuses on their synthesis and reactivity. For example, studies have explored the synthesis of pyrazolopyrimidines derivatives with potential anticancer and anti-inflammatory activities, showcasing pyrazole's versatility as a core structure for developing bioactive compounds (Rahmouni et al., 2016). Additionally, pyrazole derivatives have been employed as ligands in metal-catalyzed reactions, such as the direct carbonylation of C-H bonds in the benzene ring of N-phenylpyrazoles, further highlighting their utility in synthetic organic chemistry (Asaumi et al., 2004).
Polymer Science
In polymer science, pyrazole derivatives have been utilized in the atom-economical synthesis of functional polymers. A study demonstrated the oxidative polycoupling of 3,5-dimethyl-1-phenylpyrazole with internal diynes, leading to poly(pyrazolylnaphthalene)s with promising properties for various applications (Gao et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have also been identified as effective corrosion inhibitors for metals in acidic environments. Their inhibitive action is attributed to the adsorption onto metal surfaces, forming protective layers that mitigate corrosion. This application is critical in industrial processes where metal longevity and integrity are paramount (Tebbji et al., 2005).
Coordination Chemistry
In coordination chemistry, pyrazole derivatives serve as ligands to form complexes with various metals. These complexes are studied for their structural properties and potential applications in catalysis, material science, and as precursors for further chemical transformations. For instance, platinum(II) complexes with pyrazole-based ligands have been synthesized and characterized, contributing to our understanding of metal-ligand interactions and their implications for catalytic activity (Castellano et al., 2008).
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-16(2)20(18,19)15-8-9-17-11-13(10-14-17)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZALLQJDPNLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)

![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)


![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)
![methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2678149.png)
![2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2678150.png)
